

Application Notes and Protocols: Preparing and Using ER-Tracker™ Green

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ER-Tracker Green*

Cat. No.: *B15358963*

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Introduction

ER-Tracker™ Green is a cell-permeant, fluorescent stain highly selective for the endoplasmic reticulum (ER) in live cells.[1][2] The probe consists of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][3] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1] This specific binding allows for precise and selective labeling of the ER. Unlike some conventional ER stains, ER-Tracker™ Green rarely stains mitochondria and exhibits low cellular toxicity at recommended concentrations. These application notes provide detailed protocols for the preparation of stock and working solutions, and for the staining of live cells.

Product Information and Specifications

Quantitative data and key properties of ER-Tracker™ Green are summarized below.

Property	Specification	Reference
Mechanism	BODIPY™ FL dye conjugated to glibenclamide, which binds to sulfonylurea receptors on the ER.	
Molecular Weight	~783.1 g/mol	
Excitation Maximum	~504 nm	
Emission Maximum	~511 nm	
Recommended Filter Set	FITC	
Formulation	Supplied as a lyophilized powder.	
Reconstitution Solvent	High-quality, anhydrous Dimethyl Sulfoxide (DMSO).	
Primary Application	Live-cell imaging. The signal is not well-retained after fixation.	

Protocol for Stock Solution Preparation (1 mM)

Proper preparation and storage of the stock solution are critical for optimal performance and stability. The dye is light-sensitive and should be protected from light whenever possible.

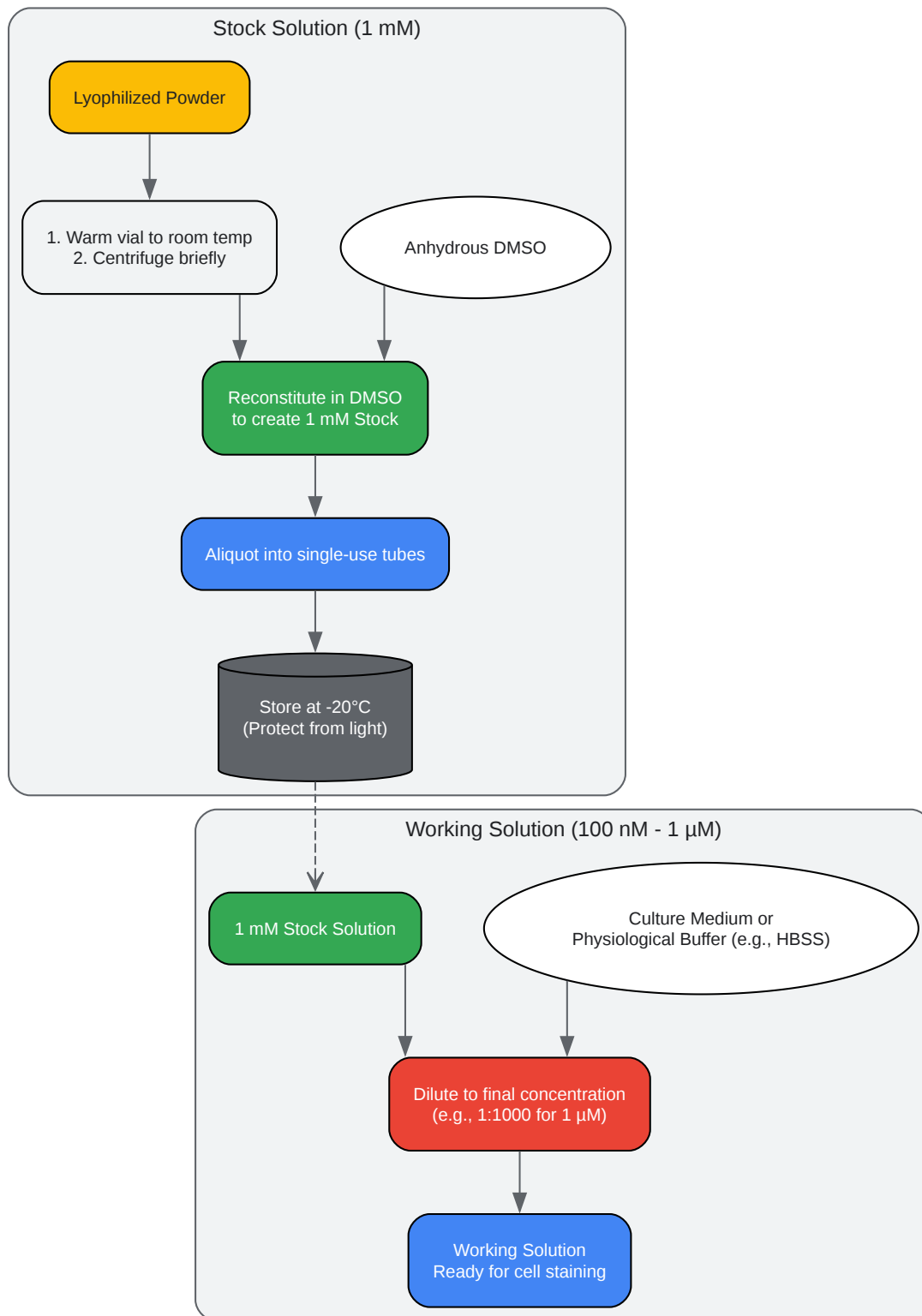
Materials Required:

- ER-Tracker™ Green (lyophilized powder, e.g., 100 µg vial)
- High-quality, anhydrous DMSO
- Microcentrifuge
- Sterile microcentrifuge tubes for aliquots

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized powder to warm to room temperature.
- **Centrifugation:** Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.
- **Reconstitution:** Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution. For a 100 µg vial, add 128 µL of DMSO. For a 16 µg vial, add 20 µL of DMSO.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, divide the 1 mM stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
- **Storage:** Store the aliquots at -20°C, protected from light and moisture. A desiccant is recommended for long-term storage. When stored correctly, the solution is stable for at least six months.

Workflow for ER-Tracker™ Green Solution Preparation

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Workflow for preparing stock and working solutions.

Protocol for Working Solution Preparation

The working solution should be prepared fresh for each experiment by diluting the 1 mM stock solution. The optimal concentration may vary by cell type and should be determined empirically, but a general range is 100 nM to 1 μ M.

Materials Required:

- 1 mM ER-Tracker™ Green stock solution
- Pre-warmed (37°C) physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, HBSS/Ca/Mg) or serum-free culture medium. Using phenol red-free medium is recommended to reduce background fluorescence.

Procedure:

- Thaw Stock: Thaw one aliquot of the 1 mM stock solution.
- Dilution: Dilute the stock solution into the pre-warmed buffer or medium to the desired final concentration. For best results, use the lowest concentration that provides adequate signal.

Example Dilutions (for 1 mL final volume):

Final Concentration	Volume of 1 mM Stock	Dilution Factor
100 nM	0.1 μ L	1:10,000
500 nM	0.5 μ L	1:2,000
1 μ M	1.0 μ L	1:1,000

| 2 μ M | 2.0 μ L | 1:500 |

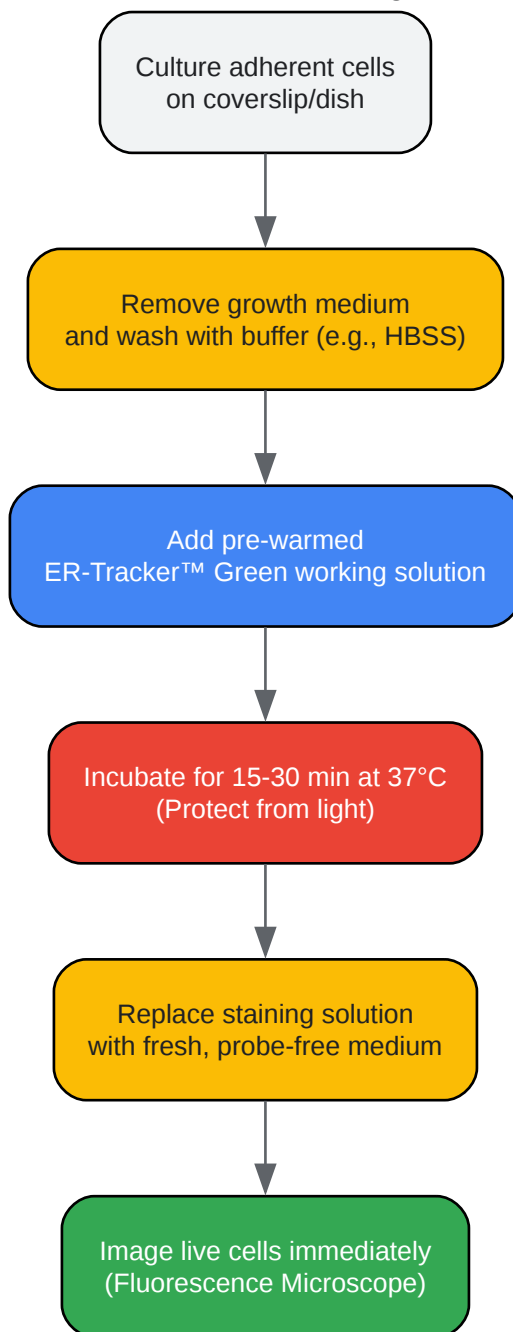
Experimental Protocol for Live-Cell Staining

This protocol is optimized for live-cell imaging of both adherent and suspension cells. Note: ER-Tracker™ Green is not recommended for fixed cells as the signal is not well-retained post-fixation.

A. Adherent Cells

- **Cell Culture:** Grow adherent cells on sterile coverslips or in an appropriate imaging dish to the desired confluency.
- **Wash:** Remove the culture medium and gently wash the cells once with pre-warmed (37°C) HBSS or another suitable buffer.
- **Staining:** Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring they are completely covered.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.
- **Final Wash:** Remove the staining solution and replace it with fresh, probe-free medium (phenol red-free medium is recommended for imaging).
- **Imaging:** Immediately observe the stained cells using a fluorescence microscope equipped with a standard FITC filter set.

Experimental Workflow for Staining Adherent Cells



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Workflow for staining adherent cells with ER-Tracker™ Green.

B. Suspension Cells

- **Harvest Cells:** Centrifuge the cell suspension at approximately 400-1000 g for 3-5 minutes to pellet the cells. Discard the supernatant.

- **Wash:** Resuspend the cell pellet in pre-warmed HBSS or another suitable buffer and repeat the centrifugation step. Perform one to two washes.
- **Staining:** Resuspend the washed cells in the pre-warmed ER-Tracker™ Green working solution.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.
- **Final Wash:** Centrifuge the cells to remove the staining solution. Resuspend the pellet in fresh, probe-free medium.
- **Imaging:** Transfer the cells to a suitable imaging slide or dish and observe immediately with a fluorescence microscope.

Important Considerations

- **Live-Cell Imaging Only:** The stain is designed for and works optimally in live cells. Staining patterns are only partially retained after formaldehyde fixation, and the signal is lost upon permeabilization with detergents like Triton™ X-100.
- **Potential for Non-ER Labeling:** The probe's specificity relies on the expression of sulfonyleurea receptors. Cell types with variable or low expression of these receptors may exhibit non-ER labeling.
- **Photosensitivity:** ER-Tracker™ Green is sensitive to light. All steps, from preparation to imaging, should be conducted with minimal light exposure to prevent photobleaching.
- **Toxicity:** While toxicity is low at working concentrations, it is always best practice to monitor cell health and use the lowest effective dye concentration to minimize potential artifacts.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Preparing and Using ER-Tracker™ Green]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15358963#preparing-er-tracker-green-stock-and-working-solutions>]

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